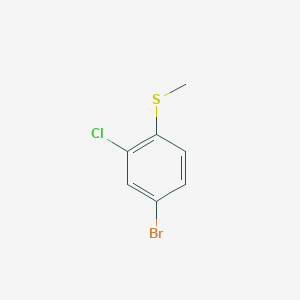

1-Bromo-3-chloro-4-(methylthio)benzene

Description

The exact mass of the compound this compound, 95% is 235.90621 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWPJFTHPGRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721113 | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-82-6 | |

| Record name | 4-Bromo-2-chloro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-4-(methylthio)benzene

This guide provides a comprehensive overview of a robust synthetic route to 1-Bromo-3-chloro-4-(methylthio)benzene, a halogenated and sulfur-containing aromatic compound with potential applications in pharmaceutical and materials science research. The described methodology is grounded in well-established chemical transformations, ensuring reproducibility and scalability for researchers and drug development professionals.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive building block in organic synthesis. The presence of bromo, chloro, and methylthio moieties offers multiple reaction sites for further chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and oxidations of the sulfur atom. This versatility allows for the construction of more complex molecular architectures. This guide details a reliable three-step synthesis starting from the readily available precursor, 2-chloro-4-bromoaniline.

Synthetic Strategy and Design

The synthesis is designed as a three-step sequence, commencing with the diazotization of 2-chloro-4-bromoaniline. This is followed by a Sandmeyer-type reaction to introduce a thiol group, which is subsequently methylated to yield the final product. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the individual reaction steps.

Overall Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

PART 1: Diazotization of 2-Chloro-4-bromoaniline

This initial step transforms the primary amino group of 2-chloro-4-bromoaniline into a diazonium salt, a versatile intermediate for subsequent nucleophilic substitution.[1][2][3][4]

Materials:

-

2-Chloro-4-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to prevent excessive foaming and a rapid temperature increase.

-

After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 2-chloro-4-bromobenzenediazonium chloride is used immediately in the next step.

PART 2: Synthesis of 1-Bromo-3-chloro-4-mercaptobenzene via Sandmeyer-type Reaction

The diazonium salt is reacted with a sulfur nucleophile, in this case, potassium ethyl xanthate (KEX), to introduce the thiol functionality. Subsequent hydrolysis of the xanthate ester intermediate yields the desired thiophenol.

Materials:

-

2-Chloro-4-bromobenzenediazonium chloride solution (from Part 1)

-

Potassium Ethyl Xanthate (KEX)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a separate reaction vessel, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool the solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Part 1 to the potassium ethyl xanthate solution with vigorous stirring. A dark, oily precipitate should form.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the xanthate intermediate. Nitrogen gas evolution will be observed.

-

Cool the mixture to room temperature and add a solution of sodium hydroxide or potassium hydroxide (3-4 equivalents) in water.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the xanthate ester to the thiophenol.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-3-chloro-4-mercaptobenzene. This crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.

PART 3: Methylation of 1-Bromo-3-chloro-4-mercaptobenzene

The final step involves the S-methylation of the thiophenol intermediate to yield the target compound, this compound.[5][6][7][8]

Materials:

-

1-Bromo-3-chloro-4-mercaptobenzene (from Part 2)

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methanol or Ethanol

-

Diethyl ether or Dichloromethane

Procedure:

-

Dissolve the crude 1-bromo-3-chloro-4-mercaptobenzene (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add a base such as sodium hydroxide (1.2 equivalents) or potassium carbonate (1.5 equivalents) to the solution and stir until the thiophenol is fully deprotonated to the thiophenolate salt.

-

Add methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether or dichloromethane.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain the pure product.

Data Summary

| Step | Reactant | Product | Key Reagents | Typical Yield | Purity (by GC/HPLC) |

| 1 | 2-Chloro-4-bromoaniline | 2-Chloro-4-bromobenzenediazonium chloride | NaNO₂, HCl | In-situ | N/A |

| 2 | Diazonium Salt | 1-Bromo-3-chloro-4-mercaptobenzene | KEX, NaOH | 70-85% | >95% (after purification) |

| 3 | Thiophenol | This compound | CH₃I, NaOH | 85-95% | >98% (after purification) |

Conclusion

The presented three-step synthesis provides a reliable and efficient pathway to this compound from a commercially available starting material. The methodology employs standard and well-understood organic reactions, making it accessible to researchers with a foundational knowledge of synthetic chemistry. The versatility of the final product as a synthetic intermediate opens up possibilities for the development of novel compounds in various fields of chemical research.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. jk-sci.com [jk-sci.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Bromo-3-chloro-4-(methylthio)benzene chemical properties

An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and applications of this compound, a key intermediate for researchers and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines verified information with expert analysis and predictions based on established chemical principles and data from analogous structures.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic compound with the CAS number 101084-82-6.[1] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a methylthio group. This combination of functional groups makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 101084-82-6 | [1] |

| Molecular Formula | C₇H₆BrClS | [1] |

| Molecular Weight | 237.54 g/mol | [1] |

| Appearance | White powder | [1] |

| Storage | Sealed and preserved at 0-8 °C | [1] |

Proposed Synthetic Pathway

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Diazotization and Iodination of 4-Bromo-2-chloroaniline

-

Dissolve 4-bromo-2-chloroaniline in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product, 4-bromo-2-chloro-1-iodobenzene, with an organic solvent, wash, dry, and purify.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

-

Dissolve the 4-bromo-2-chloro-1-iodobenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium thiomethoxide (NaSCH₃). The iodine atom is the most likely leaving group in a nucleophilic aromatic substitution reaction under these conditions.

-

Heat the reaction mixture to facilitate the substitution.

-

After the reaction is complete, quench with water and extract the final product, this compound.

-

Purify the product via column chromatography or recrystallization.

Predicted Spectroscopic Data

Predictive analysis of the spectroscopic data for this compound is crucial for its identification and characterization. The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry based on the compound's structure and data from similar molecules.[4][5][6]

| Spectroscopy | Predicted Signals |

| ¹H NMR | - A singlet for the methylthio group protons (SCH₃) around δ 2.4-2.6 ppm.- Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-7.8 ppm. |

| ¹³C NMR | - A signal for the methyl carbon (SCH₃) around δ 15-20 ppm.- Six distinct signals for the aromatic carbons in the range of δ 110-140 ppm, with carbons attached to halogens showing characteristic shifts. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 236/238/240 due to the isotopic distribution of Br and Cl.- Characteristic fragmentation patterns including the loss of CH₃, Br, Cl, and SCH₃. |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups, making it a valuable scaffold in medicinal chemistry. The bromine and chlorine atoms provide sites for various cross-coupling reactions, while the methylthio group can be oxidized to sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule.[7]

Caption: Key reactive sites of this compound.

The presence of both bromo and chloro substituents allows for selective or sequential cross-coupling reactions, enabling the introduction of diverse functionalities. This is particularly useful in the synthesis of complex molecules for drug discovery programs. The methylthio group can also influence the lipophilicity and metabolic stability of potential drug candidates. The general application area of "healing drugs" suggests its use as an intermediate in the synthesis of active pharmaceutical ingredients.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文档 [docs.google.com]

- 4. rsc.org [rsc.org]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene

Abstract

This technical guide provides a comprehensive scientific overview of 1-Bromo-3-chloro-4-(methylthio)benzene (CAS No. 101084-82-6), a halogenated thioanisole derivative. This document is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delineates the compound's physicochemical properties, provides predictive spectroscopic analysis, and outlines a plausible synthetic pathway with a detailed experimental protocol. The core of this guide focuses on the compound's chemical reactivity and its vast potential as a trifunctional building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Safety protocols and handling procedures are also discussed to ensure its safe and effective utilization in a laboratory setting.

Introduction

This compound is a uniquely substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a benzene ring functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a methylthio group. This trifunctional nature is the cornerstone of its synthetic utility, offering multiple, selectively addressable reaction sites. The bromine atom, in particular, provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, a foundational technology in modern drug discovery.[1][2] The presence of the chloro and methylthio groups further modulates the electronic properties and reactivity of the aromatic ring, opening avenues for sequential and regioselective modifications. This guide aims to consolidate the known properties of this compound and to provide expert-driven insights into its synthesis and application, thereby empowering researchers to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 101084-82-6 | [3][4] |

| Molecular Formula | C₇H₆BrClS | [3] |

| Molecular Weight | 237.54 g/mol | [3] |

| Appearance | White powder (predicted) | [4] |

| Purity | Commercially available up to 99% | [4] |

| SMILES | CSC1=C(Cl)C=C(Br)C=C1 | |

| Storage | Store sealed in a dry, cool place (0-8°C recommended) |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure verification. The following table outlines the predicted data for this compound.

| Technique | Predicted Observations |

| ¹H NMR | Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely two doublets and a singlet or doublet of doublets, corresponding to the three aromatic protons. A singlet in the aliphatic region (δ 2.4-2.6 ppm) for the methylthio (-SCH₃) protons. |

| ¹³C NMR | Six signals in the aromatic region (δ 115-145 ppm) for the benzene carbons, including two signals for carbons bearing halogens (C-Br and C-Cl) and one for the carbon attached to the sulfur atom. One aliphatic signal (δ 15-20 ppm) for the methyl carbon. |

| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). Expected m/z values around 236, 238, and 240. |

| IR Spectroscopy | C-H stretching (aromatic) ~3050-3100 cm⁻¹; C-H stretching (aliphatic) ~2900-3000 cm⁻¹; C=C stretching (aromatic) ~1450-1600 cm⁻¹; C-S stretching ~600-800 cm⁻¹; C-Br stretching ~500-650 cm⁻¹; C-Cl stretching ~700-850 cm⁻¹. |

Rationale: The predictions are based on standard chemical shift values and the known spectral data of structurally related compounds such as 1-bromo-4-chloro-2-methylbenzene and 1-bromo-3-chlorobenzene.[5][6]

Synthesis and Purification

A robust and scalable synthesis is crucial for the utility of any building block. While specific literature on the synthesis of this compound is scarce, a logical and efficient pathway can be designed based on fundamental principles of electrophilic aromatic substitution. A plausible route begins with the commercially available precursor, 4-bromothioanisole.

Proposed Synthetic Pathway: Chlorination of 4-Bromothioanisole

The methylthio (-SCH₃) group is an ortho-, para-directing activator, while the bromo (-Br) group is an ortho-, para-directing deactivator. In 4-bromothioanisole, both substituents direct incoming electrophiles to the positions ortho to the methylthio group (positions 3 and 5). Due to steric hindrance from the adjacent bromine, substitution at position 3 is favored.

A placeholder image is used for the product structure in the DOT script above. A correct visual representation would show the final molecule.

Caption: Proposed synthesis via electrophilic chlorination.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the regioselective chlorination of activated aromatic rings.

Materials:

-

4-Bromothioanisole (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Glacial Acetic Acid (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 4-bromothioanisole (1.0 equiv) and glacial acetic acid (approx. 5-10 mL per gram of substrate). Stir the mixture at room temperature until the substrate is fully dissolved.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equiv) portion-wise over 10-15 minutes. Causality Insight: Using NCS provides a mild and controlled source of electrophilic chlorine (Cl⁺), minimizing over-chlorination and side reactions compared to harsher reagents like Cl₂ gas.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), saturated Na₂S₂O₃ solution (to quench any unreacted NCS), and finally with brine. Trustworthiness: This multi-step washing procedure is a self-validating system that ensures the removal of all acidic and reactive impurities prior to isolation.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure white solid product.[7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a programmed, stepwise elaboration of the molecule.

Caption: Key reaction pathways for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[8] This reactivity hierarchy (C-Br >> C-Cl) is the foundation of its utility, allowing for selective functionalization at the bromine position while leaving the chlorine atom intact for potential subsequent transformations.[2]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures. This is a cornerstone of modern pharmaceutical synthesis.[1][2]

-

Sonogashira Coupling: Coupling with terminal alkynes to produce arylalkynes, important structures in materials science and medicinal chemistry.[9]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a critical transformation for synthesizing countless drug candidates.[1]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.[9]

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, providing a powerful method to modulate the electronic properties of the aromatic ring.

-

Sulfoxide Formation: Oxidation with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfoxide. The methylsulfinyl group is a chiral, moderately electron-withdrawing group.

-

Sulfone Formation: Using two or more equivalents of the oxidant converts the methylthio group into a strongly electron-withdrawing methylsulfonyl group. This transformation dramatically alters the reactivity of the ring, making it more susceptible to nucleophilic aromatic substitution.

Metal-Halogen Exchange

At low temperatures, treatment with a strong organolithium base (e.g., n-butyllithium) can selectively induce metal-halogen exchange at the more reactive C-Br bond. This generates a potent aryllithium nucleophile, which can be trapped with various electrophiles to introduce a wide range of functionalities.

Applications in Drug Discovery and Materials Science

While direct applications of this compound in final products are not documented, its value lies in its role as a strategic building block. Arenes bearing methylthio groups are prevalent motifs in pharmaceuticals, agrochemicals, and organic materials.[10] For example, the antipsychotic drug thioridazine contains a methylthio-substituted aromatic ring.[10]

The synthetic handles on this molecule allow for the systematic construction of compound libraries for high-throughput screening. A drug development professional could, for instance:

-

Perform a Suzuki coupling at the C-Br position to introduce a diverse set of aromatic or heteroaromatic rings.

-

Oxidize the methylthio group to the sulfone.

-

Utilize the newly activated aromatic ring for a subsequent nucleophilic aromatic substitution at the chlorine position.

This stepwise approach enables the rapid generation of complex, three-dimensionally diverse molecules from a single, versatile starting material.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the SDS for structurally similar compounds like 1-bromo-3-iodobenzene and 4-bromochlorobenzene, the following hazards should be assumed.[11][12]

-

Hazard Classification:

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Avoid breathing dust, vapors, or mists.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its value for researchers and drug development professionals is derived from the differential reactivity of its three substituents, which allows for selective, stepwise modifications. The C-Br bond serves as an excellent entry point for palladium-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to tune the electronic nature of the ring. This guide provides the foundational knowledge, a reliable synthetic protocol, and a strategic map of its reactivity to facilitate its effective use in the synthesis of novel and complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 101084-82-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-3-chloro-4-(methylthio)benzene

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-Bromo-3-chloro-4-(methylthio)benzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to predict and interpret its spectral characteristics. Detailed methodologies, predicted data, and the underlying scientific rationale are presented to offer a robust workflow for researchers, scientists, and professionals in drug development. This document serves as a practical, experience-driven manual for confirming the molecular structure of this compound and similar polysubstituted aromatic compounds.

Introduction: The Analytical Challenge

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and development. This compound (C₇H₆BrClS) presents a unique analytical puzzle due to the presence of multiple substituents on the aromatic ring, each influencing the molecule's spectroscopic fingerprint. The interplay of a methylthio group (a weak activator) and two halogen atoms (deactivators) dictates the electronic environment and, consequently, the spectral output. This guide outlines a systematic, multi-technique approach to deduce and confirm the structure of this compound with a high degree of confidence.

Foundational Properties and Proposed Synthesis

A logical starting point for structure elucidation is an understanding of the molecule's basic properties and a plausible pathway to its formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101084-82-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₆BrClS | --INVALID-LINK--[2] |

| Molecular Weight | 237.54 g/mol | --INVALID-LINK--[2] |

| Appearance | White powder | --INVALID-LINK--[2] |

Proposed Synthetic Pathway

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on established methods for the halogenation of substituted thioanisoles.

Materials:

-

4-Bromothioanisole

-

N-Chlorosuccinimide (NCS)

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-bromothioanisole (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid or acetic acid as a catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Bromo-3-chloro-4-(methylthio)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the realm of chemical research and drug development, a comprehensive understanding of the physical and spectroscopic characteristics of a molecule is paramount. This guide endeavors to provide a detailed overview of 1-Bromo-3-chloro-4-(methylthio)benzene , a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. However, a thorough investigation of publicly accessible chemical databases and literature reveals a significant scarcity of experimentally determined data for this specific molecule. While its basic identifiers are well-established, crucial physical and spectroscopic parameters remain largely uncharacterized in the public domain.

This guide will therefore present the available information, highlight the data gaps, and provide a framework for the types of experimental characterization that would be necessary to fully elucidate the properties of this compound. This approach is taken to maintain scientific integrity and to provide a realistic and trustworthy account of the current state of knowledge.

Chemical Identity and Core Properties

The foundational information for this compound is available primarily from chemical suppliers and databases. This information serves to unequivocally identify the compound.

| Property | Value | Source |

| CAS Number | 101084-82-6 | Appchem[1] |

| Molecular Formula | C₇H₆BrClS | Appchem[1] |

| Molecular Weight | 237.54 g/mol | Appchem[1] |

| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[2] |

| Storage Temperature | 0-8 °C | ChemicalBook[3] |

Molecular Structure:

The structural arrangement of this compound is key to understanding its potential reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Physical Properties: An Area for Future Investigation

A comprehensive search of scientific databases, including PubChem, ChemSpider, Reaxys, and SciFinder, did not yield any experimentally determined physical properties for this compound. This represents a significant data gap. For a compound of this nature, the following physical characteristics are of primary importance for handling, reaction setup, and purification:

-

Melting Point (°C): Essential for assessing purity and for planning reactions that require melting or are conducted at elevated temperatures.

-

Boiling Point (°C): Important for purification by distillation and for understanding the compound's volatility.

-

Density (g/cm³): Useful for converting between mass and volume.

-

Solubility: Critical for selecting appropriate solvents for reactions, extractions, and chromatography. The solubility in a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, acetone, dimethylformamide, dimethyl sulfoxide) would need to be determined.

Proposed Experimental Protocol for Physical Property Determination:

-

Melting Point: Determined using a calibrated melting point apparatus. The sample would be slowly heated, and the temperature range from the first appearance of liquid to complete melting would be recorded.

-

Boiling Point: For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition.

-

Density: Could be determined using a pycnometer or by measuring the volume displacement of a known mass of the substance in an inert, non-solvent liquid.

-

Solubility: A known amount of the compound would be added to a specific volume of a solvent at a controlled temperature. The mixture would be agitated until saturation is reached, and the concentration of the dissolved solute would be determined gravimetrically or spectroscopically.

Spectroscopic Characterization: The Unrecorded Fingerprint

Spectroscopic data is the cornerstone of structural elucidation and confirmation in organic chemistry. Regrettably, no specific ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound is currently available in the public domain.

Anticipated Spectroscopic Features:

Based on the known structure, one can predict the expected features in each type of spectrum. This predictive analysis is crucial for guiding the interpretation of future experimental data.

¹H NMR Spectroscopy:

-

Aromatic Region (approx. 7.0-8.0 ppm): The three protons on the benzene ring would likely appear as a complex splitting pattern due to their coupling with each other. The exact chemical shifts would be influenced by the electronic effects of the bromo, chloro, and methylthio substituents.

-

Methyl Region (approx. 2.4-2.6 ppm): The three protons of the methylthio group (-SCH₃) would be expected to appear as a singlet.

¹³C NMR Spectroscopy:

-

Aromatic Region (approx. 120-145 ppm): Six distinct signals would be expected for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons directly bonded to the bromine, chlorine, and sulfur atoms would have characteristic chemical shifts.

-

Methyl Region (approx. 15-25 ppm): A single signal for the methyl carbon of the methylthio group.

Infrared (IR) Spectroscopy:

-

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.

-

C=C stretching (aromatic ring): A series of peaks in the 1450-1600 cm⁻¹ region.

-

C-S stretching: Usually a weak band in the 600-800 cm⁻¹ region.

-

C-Cl stretching: Typically in the 600-800 cm⁻¹ region.

-

C-Br stretching: Generally found in the 500-600 cm⁻¹ region.

-

C-H bending (out-of-plane): Characteristic patterns in the 650-900 cm⁻¹ region that can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.54 g/mol ). The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of bromine (⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio).

-

Fragmentation Pattern: The fragmentation pattern would provide further structural information, with potential losses of the methyl group, bromine atom, chlorine atom, or the entire methylthio group.

Experimental Workflow for Spectroscopic Analysis:

Caption: A typical experimental workflow for the spectroscopic characterization of a novel compound.

Crystallographic Data: The Solid-State Architecture

No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Single-crystal X-ray diffraction would be the definitive method to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding polymorphism and for computational modeling studies.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure but a significant lack of reported physical and spectroscopic data in the public domain. This guide has outlined the known identifiers and has provided a predictive framework for its expected analytical characteristics. For researchers and drug development professionals intending to work with this compound, the primary and most critical step will be to perform the fundamental experimental characterizations detailed in this document. The generation and dissemination of this data would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to 1-Bromo-3-chloro-4-(methylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-3-chloro-4-(methylthio)benzene, a halogenated and sulfur-containing aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a logical synthetic approach, details methods for its characterization, and discusses its potential applications and safety considerations.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring a bromine atom, a chlorine atom, and a methylthio group. This unique combination of functional groups imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.

Chemical Structure and Core Data

The structural arrangement of the substituents on the benzene ring dictates the compound's reactivity and its utility in further chemical transformations.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 101084-82-6 | [1][2][3] |

| Molecular Formula | C₇H₆BrClS | [2] |

| Molecular Weight | 237.54 g/mol | [2] |

| Appearance | White powder | [1] |

graph "1_Bromo_3_chloro_4_methylthio_benzene" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.81,-2!"]; C4 [pos="0.81,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0.81,0.75!"];

// Bonds in the ring C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=double, len=1.5]; C5 -- C1 [style=solid, len=1.5]; C1 -- C6 [style=invis]; // for centering C6 -- C1 [style=double, len=1.5];

// Substituents Br [label="Br", pos="2.6, -1.5!"]; Cl [label="Cl", pos="-2.6,-1.5!"]; S [label="S", pos="0,3!"]; CH3 [label="CH₃", pos="0,4.5!"];

C5 -- Br [style=solid, len=1.5]; C2 -- Cl [style=solid, len=1.5]; C1 -- S [style=solid, len=1.5]; S -- CH3 [style=solid, len=1.5]; }

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the introduction of the methylthio group onto a pre-functionalized bromochlorobenzene scaffold. This can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol

This proposed synthesis is a two-step process starting from m-dichlorobenzene.

Step 1: Bromination of m-Dichlorobenzene to Yield 1-Bromo-3,4-dichlorobenzene

The initial step involves the electrophilic aromatic substitution of m-dichlorobenzene to introduce a bromine atom. The directing effects of the two chlorine atoms will primarily yield the 1-bromo-3,4-dichloro isomer.

-

Materials: m-Dichlorobenzene, Bromine, Aluminum trichloride (AlCl₃) or Iron(III) bromide (FeBr₃) as a Lewis acid catalyst, and an appropriate inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

In a fume hood, a flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with m-dichlorobenzene and the Lewis acid catalyst in the chosen solvent.

-

The flask is cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the color of bromine disappears.

-

The reaction is quenched by the slow addition of a saturated sodium bisulfite solution to remove any unreacted bromine.

-

The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water until neutral.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 1-bromo-3,4-dichlorobenzene. Purification can be achieved by distillation or recrystallization.

-

Step 2: Nucleophilic Aromatic Substitution to Introduce the Methylthio Group

The second step involves the substitution of one of the chlorine atoms with a methylthio group. The chlorine at the 4-position is more activated towards nucleophilic attack due to the electronic effects of the adjacent halogens.

-

Materials: 1-Bromo-3,4-dichlorobenzene, Sodium thiomethoxide (NaSMe), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

1-Bromo-3,4-dichlorobenzene is dissolved in the polar aprotic solvent in a reaction flask equipped with a condenser and a magnetic stirrer.

-

Sodium thiomethoxide is added to the solution.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be in a 1:1:1 ratio. A singlet corresponding to the three protons of the methylthio group should appear in the upfield region (typically δ 2.4-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon of the methylthio group. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-H bending vibrations. The C-Br, C-Cl, and C-S stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (237.54 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will be accompanied by characteristic isotopic pattern peaks (M+2, M+4).

Reactivity and Potential Applications

The presence of multiple reactive sites on the this compound molecule makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.

Caption: Reactivity map of this compound.

Role in Drug Discovery

Halogenated and sulfur-containing aromatic compounds are prevalent in many pharmaceuticals. The bromine and chlorine atoms can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for structurally related bromochlorobenzenes, it should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is listed for storage at 0-8 °C[2].

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel pharmaceuticals. Its multifunctional nature allows for a wide range of chemical transformations. While detailed experimental data is sparse in the public domain, this guide provides a robust theoretical framework for its synthesis, characterization, and safe handling, serving as a foundational resource for researchers in the field.

References

Spectroscopic Data for 1-Bromo-3-chloro-4-(methylthio)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-Bromo-3-chloro-4-(methylthio)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this molecule. The guide details predicted spectral data, provides established experimental protocols for data acquisition, and offers a thorough interpretation of the spectral features, grounded in fundamental principles of spectroscopy and supported by authoritative references.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the chemical formula C₇H₆BrClS, is a substituted aromatic compound. Its structural complexity, featuring a combination of halo- and thioether functional groups, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents or functional materials. Accurate structural elucidation and purity assessment are paramount in these fields, and spectroscopic techniques are the cornerstone of this characterization. This guide serves as a practical resource for understanding and obtaining the spectroscopic signature of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic protons and the methyl protons of the thioether group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | H-2 |

| ~7.25 | dd | 1H | H-6 |

| ~7.05 | d | 1H | H-5 |

| ~2.50 | s | 3H | -SCH₃ |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals due to the three protons on the benzene ring.

-

H-2: This proton is ortho to the bromine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent bromine atom is predicted to shift its signal to the most downfield region, appearing as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the chlorine atom and meta to the bromine atom. It will experience deshielding from both halogens, though to a lesser extent than H-2. Its signal is expected to be a doublet of doublets due to coupling with both H-2 and H-5.

-

H-5: This proton is ortho to the methylthio group and meta to the chlorine atom. The methylthio group is generally weakly donating, leading to a more upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-6.

-

-SCH₃: The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4 |

| ~135 | C-1 |

| ~132 | C-3 |

| ~130 | C-6 |

| ~128 | C-2 |

| ~125 | C-5 |

| ~15 | -SCH₃ |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the δ 120-145 ppm region. The carbon atoms directly attached to the electronegative substituents (Br, Cl, and S) will have their chemical shifts significantly influenced. C-4, bonded to the sulfur atom, is predicted to be the most downfield among the ring carbons. C-1 (bonded to Br) and C-3 (bonded to Cl) will also be downfield due to the inductive effect of the halogens. The remaining carbons (C-2, C-5, and C-6) will appear at slightly more upfield positions.

-

Methyl Carbon: The carbon of the methyl group (-SCH₃) is expected to appear at a significantly upfield chemical shift, typically around δ 15 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2][3][4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Acquire a larger number of scans for ¹³C due to its lower natural abundance and sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 236/238/240 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 221/223/225 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 157/159 | [M - Br]⁺ | Loss of a bromine radical. |

| 201/203 | [M - Cl]⁺ | Loss of a chlorine radical. |

Disclaimer: These are predicted values and relative intensities may vary based on the instrument and conditions.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex molecular ion cluster. The most abundant peaks in this cluster will be at m/z 236 (C₇H₆⁷⁹Br³⁵ClS), 238 (C₇H₆⁸¹Br³⁵ClS and C₇H₆⁷⁹Br³⁷ClS), and 240 (C₇H₆⁸¹Br³⁷ClS). The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl radical from the thioether group, resulting in a stable fragment ion. Loss of the halogen atoms is also a plausible fragmentation pathway. The fragmentation of thioethers can be complex, and other fragments may be observed.[6][7]

Experimental Protocol for Mass Spectrometry Data Acquisition

A direct inlet or gas chromatography-coupled mass spectrometry (GC-MS) approach can be used.

Step-by-Step Methodology (Direct Inlet): [8][9]

-

Sample Preparation:

-

Place a small amount (microgram to nanogram quantity) of the solid sample into a capillary tube or onto a direct insertion probe.

-

-

Instrument Setup:

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ion source.

-

Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.

-

-

Data Acquisition:

-

Scan a range of m/z values (e.g., 50-300 amu) to detect the molecular ion and key fragments.

-

Acquire multiple scans as the sample evaporates to obtain a representative spectrum.

-

-

Data Analysis:

-

Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.

-

Identify and interpret the major fragment ions to deduce structural information.

-

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 8. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-chloro-4-(methylthio)benzene

Introduction: A Versatile Building Block for Advanced Synthesis

1-Bromo-3-chloro-4-(methylthio)benzene is a trifunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a reactive bromine atom, a more robust chlorine atom, and a modifying methylthio group, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2]

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] These attributes make it an ideal method for the elaboration of the this compound core, enabling the synthesis of complex biaryl and heterobiaryl structures. This document will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, empowering researchers to confidently employ this substrate in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for predicting its behavior in chemical transformations.

| Property | Value | Reference |

| CAS Number | 101084-82-6 | [5][6][7] |

| Molecular Formula | C₇H₆BrClS | [6][7] |

| Molecular Weight | 237.54 g/mol | [6][7] |

| Appearance | White to off-white powder or crystalline solid | [5] |

| SMILES | CSC1=C(Cl)C=C(Br)C=C1 | [6][7] |

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

-

Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[3]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Regioselectivity: The Key to Controlled Synthesis

The presence of both a bromine and a chlorine atom on the benzene ring of this compound raises a critical question of regioselectivity. The established reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[8] This well-documented trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond.

This differential reactivity allows for the highly selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This inherent selectivity is a powerful tool for medicinal chemists and materials scientists, as the remaining chlorine atom can be used as a handle for subsequent cross-coupling reactions under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted biaryl compounds.

Caption: Regioselective Suzuki coupling of this compound.

Experimental Protocols: A Guide for the Bench Chemist

While no specific literature protocol for the Suzuki coupling of this compound was identified during the comprehensive search, the following protocols are based on well-established and reliable methods for the selective Suzuki coupling of analogous bromo-chloro aromatic compounds. These protocols are designed to be robust starting points for optimization in your specific research context.

Protocol 1: General Procedure for the Selective Suzuki-Miyaura Coupling

This protocol is a versatile starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

-

In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the main reaction flask.

-

Evacuate and backfill the reaction vessel with an inert atmosphere (repeat three times).

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate and often leads to higher yields in a shorter time frame.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

-

In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

-

Add the degassed solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation: A Framework for Optimization

The following table provides a starting point for the optimization of the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (2 mol%) |

| Ligand | PPh₃ (4 mol%) | - | - |

| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF |

| Temperature | 90 °C | 100 °C | 110 °C |

| Time | 12-24 h | 12-24 h | 8-16 h |

Experimental Workflow: From Setup to Purified Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Trustworthiness and Causality in Experimental Design

The protocols provided herein are constructed upon the foundational principles of the Suzuki-Miyaura coupling and extensive literature precedent for similar transformations. The choice of each component is deliberate and designed to ensure a high probability of success.

-

The Catalyst and Ligand: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical; triphenylphosphine is a standard, robust ligand suitable for many applications. For more challenging couplings, or to improve reaction rates and yields, more electron-rich and bulky biarylphosphine ligands (Buchwald ligands) are recommended. These ligands facilitate the oxidative addition step and promote reductive elimination.

-

The Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate and potassium phosphate are commonly used and effective. The choice of base can influence the reaction rate and should be optimized for each specific substrate combination.

-

The Solvent: A variety of solvents can be employed in Suzuki couplings. Aprotic polar solvents like 1,4-dioxane and toluene are frequently used. The addition of water can often accelerate the reaction, particularly when using inorganic bases. Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

By understanding the role of each component and the underlying mechanism, researchers can rationally modify and optimize these protocols to achieve their desired synthetic outcomes.

Conclusion

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for predictable and selective functionalization, opening avenues for the synthesis of a wide array of complex molecular architectures. The application notes and protocols detailed in this guide, grounded in the fundamental principles of organometallic chemistry, provide a solid foundation for researchers, scientists, and drug development professionals to explore the full synthetic potential of this important building block.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. This compound, CasNo.101084-82-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. 101084-82-6|this compound|BLD Pharm [bldpharm.com]

- 7. appchemical.com [appchemical.com]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: 1-Bromo-3-chloro-4-(methylthio)benzene as a Versatile Building Block in Medicinal Chemistry

Introduction: Unlocking Molecular Complexity

In the landscape of modern drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 1-Bromo-3-chloro-4-(methylthio)benzene is a trifunctionalized aromatic scaffold that offers medicinal chemists a unique combination of reactive handles to explore chemical space and develop novel drug candidates. Its distinct substitution pattern—featuring a selectively addressable bromine atom, a more robust chlorine atom, and a modifiable methylthio group—allows for a stepwise and controlled elaboration of the molecular framework. This guide provides an in-depth exploration of the reactivity and synthetic utility of this building block, complete with detailed protocols for its application in key medicinal chemistry transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 101084-82-6 | [1][2] |

| Molecular Formula | C₇H₆BrClS | [1][2] |

| Molecular Weight | 237.54 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Storage | Store at 2-8°C, sealed from moisture and air | [1] |

Strategic Value in Medicinal Chemistry: A Trifecta of Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction, where each functional group can be addressed under specific reaction conditions.

References

- 1. prepchem.com [prepchem.com]

- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 3. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]

Application Notes and Protocols for 1-Bromo-3-chloro-4-(methylthio)benzene: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-bromo-3-chloro-4-(methylthio)benzene, a trifunctionalized aromatic building block with significant potential in medicinal chemistry, agrochemical research, and materials science. We present a plausible and detailed synthetic protocol for its preparation, followed by in-depth application notes and step-by-step experimental procedures for its utilization in key cross-coupling reactions—namely, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, this guide details the selective oxidation of the methylthio moiety, expanding the synthetic repertoire of this versatile intermediate. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of this compound

This compound (CAS No. 101084-82-6) is a strategically substituted aromatic compound. Its unique arrangement of a bromo, a chloro, and a methylthio group offers orthogonal reactivity, enabling selective functionalization at different positions of the benzene ring. The presence of two distinct halogen atoms allows for chemoselective cross-coupling reactions, with the more reactive C-Br bond typically participating in palladium-catalyzed transformations before the C-Cl bond.[1] The methylthio group can be oxidized to a sulfoxide or a sulfone, modulating the electronic properties of the molecule and providing a handle for further transformations. These features make this compound a valuable scaffold for the synthesis of complex molecular architectures.

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-chloro-3-nitroaniline. The synthesis involves a sequence of diazotization, bromination, reduction, and methylation, followed by a final electrophilic bromination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-4-chloro-3-nitrobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide.[2]